5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO. It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the use of starting materials such as 3-chloropropionyl chloride, chlorobenzene, and aluminium chloride. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization. The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogen gas with palladium catalyst at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indanone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indanone derivatives.
Scientific Research Applications
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent.
Materials Science: It is used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNGXSRBMDBMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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